molecular formula C20H15NO2 B14199384 1-{[(2H-1-Benzopyran-3-yl)amino]methylidene}naphthalen-2(1H)-one CAS No. 878996-43-1

1-{[(2H-1-Benzopyran-3-yl)amino]methylidene}naphthalen-2(1H)-one

Cat. No.: B14199384
CAS No.: 878996-43-1
M. Wt: 301.3 g/mol
InChI Key: VFBMPOXPTFTRLM-UHFFFAOYSA-N
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Description

1-{[(2H-1-Benzopyran-3-yl)amino]methylidene}naphthalen-2(1H)-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring fused with a naphthalene moiety, connected through an amino-methylidene linkage. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2H-1-Benzopyran-3-yl)amino]methylidene}naphthalen-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2H-1-benzopyran-3-amine with naphthalen-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[(2H-1-Benzopyran-3-yl)amino]methylidene}naphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-{[(2H-1-Benzopyran-3-yl)amino]methylidene}naphthalen-2(1H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(2H-1-Benzopyran-3-yl)amino]methylidene}naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Diethylamino)-2-oxo-2H-1-benzopyran-4-carboxaldehyde
  • 4-Formyl-7-(diethylamino)-coumarin
  • 7-(Diethylamino)-2-oxo-2H-chromene-4-carbaldehyde

Uniqueness

1-{[(2H-1-Benzopyran-3-yl)amino]methylidene}naphthalen-2(1H)-one stands out due to its unique structural features, which confer distinct chemical and biological properties. Its combination of benzopyran and naphthalene moieties, along with the amino-methylidene linkage, makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

878996-43-1

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

1-(2H-chromen-3-yliminomethyl)naphthalen-2-ol

InChI

InChI=1S/C20H15NO2/c22-19-10-9-14-5-1-3-7-17(14)18(19)12-21-16-11-15-6-2-4-8-20(15)23-13-16/h1-12,22H,13H2

InChI Key

VFBMPOXPTFTRLM-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)N=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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